N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
CAS No.: 1251280-42-8
Cat. No.: VC2690462
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251280-42-8 |
|---|---|
| Molecular Formula | C11H13BrFN |
| Molecular Weight | 258.13 g/mol |
| IUPAC Name | N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(13)6-11(8)12/h2-3,6,10H,4-5,7H2,1H3 |
| Standard InChI Key | QNTNJDNLRBAWCK-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=C(C=C1)F)Br)C2CC2 |
| Canonical SMILES | CN(CC1=C(C=C(C=C1)F)Br)C2CC2 |
Introduction
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is a complex organic compound belonging to the class of amines, specifically aliphatic amines. It is characterized by a cyclopropanamine structure substituted with a 2-bromo-4-fluorophenyl group, making it a halogenated compound due to the presence of bromine and fluorine substituents . This compound has garnered interest in the scientific community for its potential applications in pharmaceuticals and organic synthesis.
Synthesis Methods
The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine typically involves several key steps, including the bromination and fluorination of phenolic compounds followed by amination processes. Starting materials often include 2-bromo-4-fluorophenol and N-methylcyclopropanamine, which can be derived from commercially available chemicals or synthesized through established organic reactions.
Potential Applications
This compound is of interest for its potential applications in pharmaceuticals and organic synthesis. Its structure allows it to interact with biological targets, potentially acting as a ligand for various receptors. The bromo and fluoro substituents enhance its lipophilicity, facilitating penetration through biological membranes effectively.
Comparison with Similar Compounds
Compounds like N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine share similar properties and potential applications due to their analogous structures. Both compounds have the same molecular weight and formula but differ in the positioning of the bromine and fluorine substituents on the phenyl ring .
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine | 1251280-42-8 | C11H13BrFN | 258.13 g/mol |
| N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine | 1249829-09-1 | C11H13BrFN | 258.13 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume